molecular formula C13H17Cl2N3OS B280266 N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Cat. No. B280266
M. Wt: 334.3 g/mol
InChI Key: ACKFKMWZVQMORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTU is a thiourea derivative that has been synthesized and studied for its ability to scavenge reactive oxygen species (ROS) and nitric oxide (NO).

Mechanism of Action

The mechanism of action of DMTU involves its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO. DMTU reacts with these reactive species to form stable adducts, which prevents them from causing damage to cells and tissues. Additionally, DMTU has been shown to inhibit the activity of enzymes that produce N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
DMTU has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the reduction of oxidative stress and inflammation, the protection of cells against apoptosis, and the improvement of mitochondrial function. DMTU has also been shown to have neuroprotective effects, as it can protect against neuronal damage in models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTU in lab experiments is its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO, which can be useful in studying oxidative stress and inflammation. Additionally, DMTU is relatively stable and can be easily synthesized. However, there are also some limitations to using DMTU in lab experiments. For example, DMTU may not be effective in all cell types or animal models, and its effects may be influenced by other factors such as pH and temperature.

Future Directions

There are several future directions for research on DMTU. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMTU may have applications in the treatment of cardiovascular disease, as it can protect against oxidative damage in the heart and blood vessels. Further research is also needed to determine the optimal dosage and administration of DMTU in various settings, as well as its potential interactions with other drugs and compounds.
In conclusion, DMTU is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO has led to its study in various cell types and animal models, with promising results in terms of its ability to protect against oxidative damage and inflammation. While there are limitations to its use in lab experiments, DMTU remains a promising compound for future research in a variety of fields.

Synthesis Methods

DMTU can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenyl isothiocyanate with morpholine to form the intermediate 3,4-dichlorophenylthiourea. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce DMTU.

Scientific Research Applications

DMTU has been extensively studied for its potential applications in scientific research. One such application is its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO, which are known to contribute to oxidative stress and inflammation in the body. DMTU has been shown to protect against oxidative damage in various cell types, including neurons, endothelial cells, and cardiomyocytes.

properties

Molecular Formula

C13H17Cl2N3OS

Molecular Weight

334.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C13H17Cl2N3OS/c14-11-2-1-10(9-12(11)15)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20)

InChI Key

ACKFKMWZVQMORT-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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